molecular formula C16H21NO4 B4163035 1-[2-(2-Butan-2-ylphenoxy)ethoxy]pyrrolidine-2,5-dione

1-[2-(2-Butan-2-ylphenoxy)ethoxy]pyrrolidine-2,5-dione

Cat. No.: B4163035
M. Wt: 291.34 g/mol
InChI Key: IJIFSNSBZYUODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Butan-2-ylphenoxy)ethoxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[2-(2-Butan-2-ylphenoxy)ethoxy]pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 2-(2-butan-2-ylphenoxy)ethanol in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux in an appropriate solvent, such as toluene or dichloromethane, for several hours. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

1-[2-(2-Butan-2-ylphenoxy)ethoxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or ethoxy groups, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Scientific Research Applications

1-[2-(2-Butan-2-ylphenoxy)ethoxy]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2-Butan-2-ylphenoxy)ethoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[2-(2-Butan-2-ylphenoxy)ethoxy]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and may have similar biological activities but differ in their substituents, leading to variations in their properties and applications.

    Phenoxyethanol derivatives: Compounds with phenoxyethanol substituents may exhibit similar chemical reactivity and biological activities but differ in their core structures.

The uniqueness of this compound lies in its specific combination of the pyrrolidine-2,5-dione core and the 2-(2-butan-2-ylphenoxy)ethoxy substituent, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-butan-2-ylphenoxy)ethoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-12(2)13-6-4-5-7-14(13)20-10-11-21-17-15(18)8-9-16(17)19/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIFSNSBZYUODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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